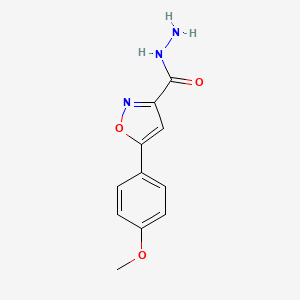

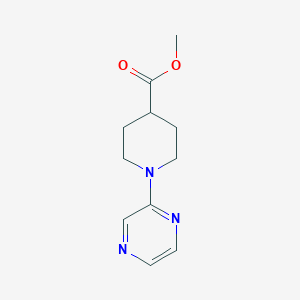

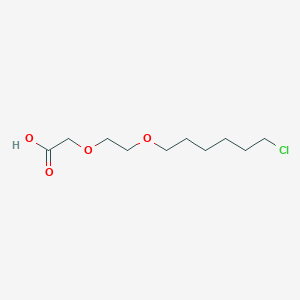

Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions . Methyl pyrazines have a methyl group attached to the pyrazine ring .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves reactions with bacteria that normally grow with methylated aromatic hydrocarbons like toluene and xylene .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For example, N-methyl-1-(2-pyrazinyl)-2-propanamine has a linear formula of C8 H13 N3 .

Chemical Reactions Analysis

Pyrazine derivatives have been reported to form metal complexes with Ag(I) and Au(I)-NHC complexes .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For instance, methyl pyrazine has a molecular weight of 94.1145 .

Wissenschaftliche Forschungsanwendungen

Transformation into SP Antagonists

Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate has been used in the transformation of pyrazinones into analogues of cis-5-amino-6-oxo-2-piperidinemethanol and cis-5-amino-2-piperidinemethanol. These transformations involve Diels–Alder reactions and further reductions, leading to potential SP antagonists (Rogiers et al., 2003).

Inhibitor for Aurora Kinase in Cancer Treatment

A compound related to Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate has been identified as an Aurora kinase inhibitor. This suggests its potential utility in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Novel Syntheses in Organic Chemistry

The compound has been involved in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines and other complex organic molecules. These syntheses contribute to advancements in organic chemistry and the development of new pharmaceuticals (Mekheimer et al., 1997).

Mammalian Topoisomerase II Inhibitory Activity

It has shown activity as an inhibitor of mammalian topoisomerase II, indicating potential applications in the study of DNA replication and cell division processes (Wentland et al., 1993).

c-Met/ALK Dual Inhibitor in Tumor Treatment

Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate derivatives have been used in the design of c-Met/ALK dual inhibitors, showing efficacy in tumor growth inhibition (Li et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1-pyrazin-2-ylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-11(15)9-2-6-14(7-3-9)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTNLJDMDJPLER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-9-(4-methylphenyl)-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2613012.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613014.png)

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2613015.png)

![3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2613020.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2613026.png)